molecular formula C7H8BrNO B2657881 4-Amino-2-bromo-5-methylphenol CAS No. 1195190-04-5

4-Amino-2-bromo-5-methylphenol

Cat. No.: B2657881
CAS No.: 1195190-04-5
M. Wt: 202.051
InChI Key: SUNUYNWRSKSEDB-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group, a bromine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-methylphenol typically involves the bromination of 4-Amino-2-methylphenol. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-bromo-5-methylphenol is unique due to the presence of both an amino group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-2-bromo-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUYNWRSKSEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195190-04-5
Record name 4-amino-2-bromo-5-methylphenol
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